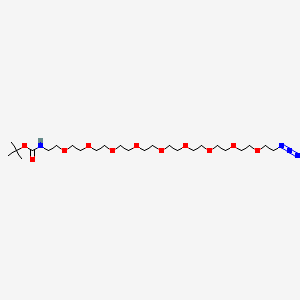
Unii-tav3X4nyl8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FR-146687, also known as FK 687 or TF 505, is a selective and orally active inhibitor of the enzyme 5 alpha-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone, a potent androgen hormone. FR-146687 has shown significant inhibitory effects on both rat and human 5 alpha-reductases, with IC50 values of 1.7 nanomolar and 4.6 nanomolar, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FR-146687 involves several key steps:
Condensation Reaction: Indolizine is condensed with 4-chloro-4-oxobutyric acid ethyl ester in the presence of aluminum chloride in dichloromethane to form 4-(3-indolizinyl)-4-oxobutyric acid ethyl ester.
Industrial Production Methods
While specific industrial production methods for FR-146687 are not widely documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product.
Chemical Reactions Analysis
FR-146687 primarily undergoes the following types of reactions:
Reduction: As mentioned in the preparation methods, the reduction of 4-(3-indolizinyl)-4-oxobutyric acid ethyl ester to 4-(3-indolizinyl)butyric acid ethyl ester is a key step.
Substitution: The compound can undergo substitution reactions, particularly involving the indolizine moiety.
Common reagents used in these reactions include aluminum chloride, borane, and tetrahydrofuran. The major products formed from these reactions are intermediates that lead to the final compound, FR-146687 .
Scientific Research Applications
FR-146687 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of 5 alpha-reductase and its effects on steroid metabolism.
Biology: The compound is utilized in biological studies to understand the role of dihydrotestosterone in various physiological processes.
Medicine: FR-146687 has potential therapeutic applications in conditions related to androgen excess, such as benign prostatic hyperplasia and androgenic alopecia.
Industry: The compound is used in the development of pharmaceuticals targeting androgen-related disorders.
Mechanism of Action
FR-146687 exerts its effects by selectively inhibiting the enzyme 5 alpha-reductase. This inhibition prevents the conversion of testosterone to dihydrotestosterone, thereby reducing the levels of this potent androgen. The molecular targets of FR-146687 are the 5 alpha-reductase enzymes in both rats and humans. The pathways involved include the androgen signaling pathway, which is crucial for the development and maintenance of male characteristics .
Comparison with Similar Compounds
FR-146687 is unique in its high selectivity and potency as a 5 alpha-reductase inhibitor. Similar compounds include:
Finasteride: Another 5 alpha-reductase inhibitor used in the treatment of benign prostatic hyperplasia and androgenic alopecia.
Dutasteride: A dual inhibitor of both type I and type II 5 alpha-reductase enzymes, used for similar therapeutic purposes.
Compared to these compounds, FR-146687 has shown higher selectivity and potency in inhibiting 5 alpha-reductase, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
CAS No. |
146939-64-2 |
|---|---|
Molecular Formula |
C33H37NO4 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
4-[1-[4-[(1S)-1-[4-(2-methylpropyl)phenyl]butoxy]benzoyl]indolizin-3-yl]butanoic acid |
InChI |
InChI=1S/C33H37NO4/c1-4-8-31(25-14-12-24(13-15-25)21-23(2)3)38-28-18-16-26(17-19-28)33(37)29-22-27(9-7-11-32(35)36)34-20-6-5-10-30(29)34/h5-6,10,12-20,22-23,31H,4,7-9,11,21H2,1-3H3,(H,35,36)/t31-/m0/s1 |
InChI Key |
MVPWJFWMEIXDQW-HKBQPEDESA-N |
SMILES |
CCCC(C1=CC=C(C=C1)CC(C)C)OC2=CC=C(C=C2)C(=O)C3=C4C=CC=CN4C(=C3)CCCC(=O)O |
Isomeric SMILES |
CCC[C@@H](C1=CC=C(C=C1)CC(C)C)OC2=CC=C(C=C2)C(=O)C3=C4C=CC=CN4C(=C3)CCCC(=O)O |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)CC(C)C)OC2=CC=C(C=C2)C(=O)C3=C4C=CC=CN4C(=C3)CCCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TF-505; TF 505; FK-687; FR-146687; TF505; FK687; FR146687. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester](/img/structure/B611240.png)
![6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid](/img/structure/B611242.png)




